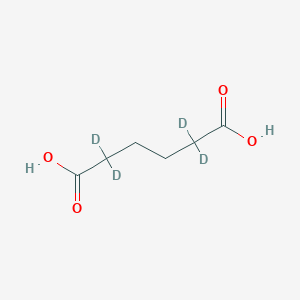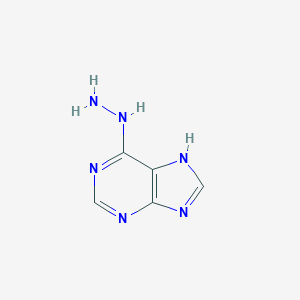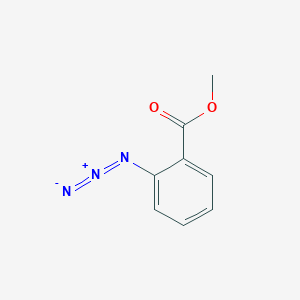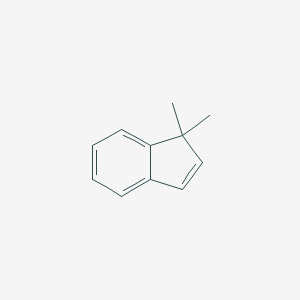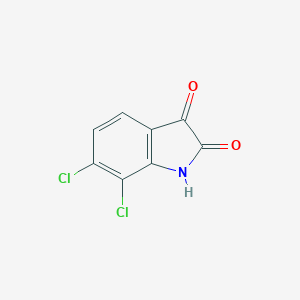
6,7-dichloro-1H-indole-2,3-dione
Descripción general
Descripción
La 6,7-dicloro-1H-indol-2,3-diona es un compuesto químico con la fórmula molecular C8H3Cl2NO2 y un peso molecular de 216,02 g/mol Es un derivado del indol, un importante sistema heterocíclico en productos naturales y fármacos.
Mecanismo De Acción
El mecanismo de acción de la 6,7-dicloro-1H-indol-2,3-diona implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que activa los canales de potasio activados por calcio (canales IK/SK), que juegan un papel en la regulación de funciones celulares como el potencial de membrana y la transducción de señales . El compuesto se une a estos canales, lo que lleva a su activación y subsiguientes efectos fisiológicos.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 6,7-dichloro-1H-indole-2,3-dione are not fully understood yet. It is known that this compound can interact with certain enzymes and proteins. For instance, it has been found to have a Ki value of 9.4 µM for the human enzyme CES1
Cellular Effects
Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand the cellular effects of this compound.
Molecular Mechanism
It is known to activate IK/SK Ca2±activated K+ channels . This suggests that it may exert its effects at the molecular level through binding interactions with these channels, potentially leading to changes in gene expression or enzyme activity .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6,7-dicloro-1H-indol-2,3-diona típicamente implica la cloración de indol-2,3-diona. Un método común es la reacción de indol-2,3-diona con gas cloro en presencia de un disolvente adecuado, como el ácido acético, bajo condiciones controladas de temperatura . La reacción procede de la siguiente manera:
Indol-2,3-diona+Cl2→6,7-dicloro-1H-indol-2,3-diona
Métodos de Producción Industrial
La producción industrial de 6,7-dicloro-1H-indol-2,3-diona puede implicar procesos de cloración a gran escala utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso de cloración {_svg_3}.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 6,7-dicloro-1H-indol-2,3-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar productos de estado de oxidación superior.
Reducción: Las reacciones de reducción pueden convertirlo en formas menos oxidadas.
Sustitución: Los átomos de halógeno en el compuesto pueden sustituirse por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de aluminio y litio (LiAlH4).
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el metóxido de sodio (NaOCH3) o el tert-butóxido de potasio (KOtBu).
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas cloradas, mientras que la reducción puede producir indoles clorados .
Aplicaciones Científicas De Investigación
La 6,7-dicloro-1H-indol-2,3-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Comparación Con Compuestos Similares
Compuestos Similares
3-Oxima-6,7-dicloro-1H-indol-2,3-diona: Este compuesto es similar en estructura pero contiene un grupo oxima en la posición 3.
6,7-dicloro-2,3-dihidro-1H-indol-2,3-diona: Este compuesto es una forma reducida de 6,7-dicloro-1H-indol-2,3-diona.
Singularidad
La 6,7-dicloro-1H-indol-2,3-diona es única debido a su patrón de sustitución específico en el anillo de indol, que imparte propiedades químicas y biológicas distintas. Su capacidad para activar los canales de potasio activados por calcio lo diferencia de otros derivados del indol .
Propiedades
IUPAC Name |
6,7-dichloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXIILHWOQZVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588487 | |
| Record name | 6,7-Dichloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-12-1 | |
| Record name | 6,7-Dichloroisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dichloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DICHLOROISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ACJ5NG5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


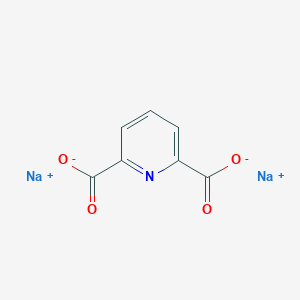
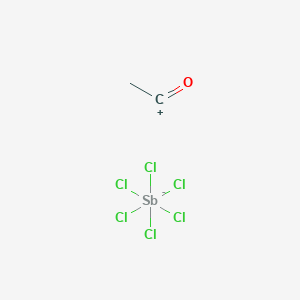
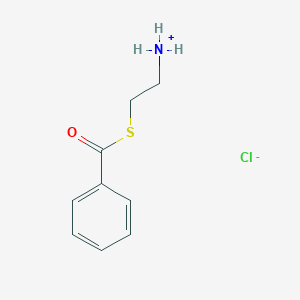

![trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium](/img/structure/B103303.png)
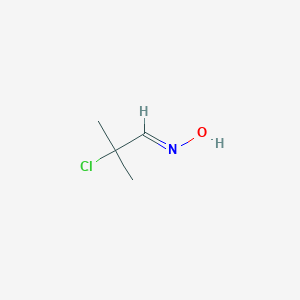
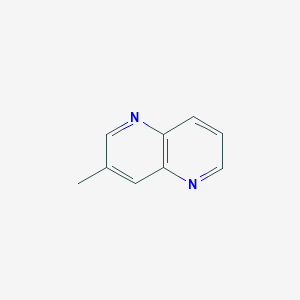

![(1R,10R,11S,12R)-11,12-dihydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridec-6-ene-3,5-dione](/img/structure/B103309.png)

